REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1.[C:11]1(=O)[CH2:14][CH2:13][CH2:12]1>C(OCC)C>[C:11]1(=[N:10][CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH2:14][CH2:13][CH2:12]1
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Name
|
|
Quantity
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9.26 mL
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)CN
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Name
|
|
Quantity
|
5.35 mL
|
Type
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reactant
|
Smiles
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C1(CCC1)=O
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred vigorously for 16 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
|
Type
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WASH
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Details
|
the sieves were washed with ethyl ether
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure with no heat
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Type
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CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCC1)=NCC1=CC=C(C=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |